molecular formula C10H8N2O3 B1470239 3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid CAS No. 1043878-28-9

3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid

Cat. No. B1470239
M. Wt: 204.18 g/mol
InChI Key: KTYPFYXOYAYTGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .


Chemical Reactions Analysis

The compound can potentially undergo various chemical reactions. For example, sodium (2-oxocyclopentylidene)methanolate or sodium (2-oxocyclohexylidene) methanolate can react with similar compounds to yield 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, and the IR spectrum can provide information about the functional groups present in the compound .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Cardiotonic Agents : Compounds structurally related to 3-cyano-2-oxo derivatives have been synthesized and evaluated for their cardiotonic activity. For instance, 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid showed appreciable positive inotropic activity, indicating potential as milrinone analogues (Mosti et al., 1992).

  • Development of Novel Heterocyclic Systems : The compound has been used as a precursor in the synthesis of novel heterocyclic systems with potential neurotropic activity. Notably, derivatives showing anticonvulsant and anti-anxiety effects have been developed, highlighting its utility in medicinal chemistry (Dabaeva et al., 2020).

  • Innovations in Heterocyclic Design : Studies have also focused on the synthesis of cyclopentathiophenacetic acid derivatives starting from related compounds. These efforts contribute to the broader field of heterocyclic chemistry by exploring new synthetic pathways and potential applications (Jilale et al., 1993).

Structural Analysis and Characterization

  • X-ray Diffraction Studies : The structural analysis of derivatives based on 3-cyano-2-oxo compounds through X-ray diffraction has provided valuable insights into their molecular structures, aiding in the design of compounds with desired chemical properties (Rybakov et al., 2017).

  • Electrochemical Behavior Analysis : Research into the electrochemical behavior of dihydropyridines and tetrahydrobipyridines derived from NAD+ model compounds, which share structural features with 3-cyano-2-oxo derivatives, has implications for understanding their reactivity and potential applications in biochemistry (Trazza et al., 1982).

Future Directions

The compound and its derivatives could be further studied for their potential biological activities. For instance, they could be evaluated for their antitumor activity against various cancer cell lines .

properties

IUPAC Name

3-cyano-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-4-6-8(10(14)15)5-2-1-3-7(5)12-9(6)13/h1-3H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYPFYXOYAYTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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